molecular formula C24H25NO5S B1281400 Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt CAS No. 77497-97-3

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt

Cat. No.: B1281400
CAS No.: 77497-97-3
M. Wt: 439.5 g/mol
InChI Key: PSMBIFNNFMRIMV-NTISSMGPSA-N
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Description

Properties

IUPAC Name

benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMBIFNNFMRIMV-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77497-97-3
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, (3S)-, 4-methylbenzenesulfonate (1:1)
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Record name 3-Benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium tosylate, (S)-
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Record name (S)-3-benzyloxycarbonyl-1,2,3,4-tetrahydro-isoquinolinium 4-methylbenzenesulfonate
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Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, (3S)-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Record name 3-BENZYLOXYCARBONYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINIUM TOSYLATE, (S)-
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Preparation Methods

Friedel-Crafts Cyclization

Friedel-Crafts alkylation is a classical approach to form the THIQ core. For example, homophthalic anhydride reacts with imines in dichloroethane (DCE) at 40°C under InCl₃ catalysis to yield tetrahydroisoquinolinone intermediates. This method achieves yields of 58–72% with high regioselectivity.

Reaction conditions :

  • Catalyst : InCl₃ (0.1 equiv)
  • Solvent : DCE or THF
  • Temperature : 40–65°C
  • Yield : 70–85%

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides using POCl₃ or polyphosphoric acid (PPA). For instance, N-(3,4-dimethoxybenzyl)acetamide undergoes cyclization to form 6,7-dimethoxy-THIQ.

Key steps :

  • Substrate : β-Phenylethylamide derivatives
  • Reagent : POCl₃ or PPA
  • Temperature : 80–120°C
  • Yield : 65–78%

Introduction of the Carboxylate Group

The benzyl carboxylate moiety is introduced via esterification or carboxylation:

Esterification of THIQ Carboxylic Acid

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is reacted with benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃) or via acid-catalyzed esterification.

Typical protocol :

  • Substrate : (S)-THIQ-3-carboxylic acid
  • Reagent : Benzyl bromide, K₂CO₃
  • Solvent : DMF, 0°C → RT
  • Yield : 85–92%

Direct Carboxylation

CO₂ insertion into THIQ lithio intermediates provides a streamlined route. For example, lithiation of N-trityl-THIQ with t-BuLi followed by CO₂ quenching yields the carboxylate.

Conditions :

  • Base : t-BuLi (2.5 equiv)
  • Electrophile : CO₂ gas
  • Temperature : -78°C → RT
  • Yield : 76–88%

Asymmetric Synthesis of the (S)-Configuration

Chiral induction is critical for obtaining the (S)-enantiomer. Three methods are prominent:

Catalytic Asymmetric Hydrogenation

Dihydroisoquinolines are hydrogenated using Rh(I) catalysts with chiral phosphine ligands (e.g., BINAP). For example, 1-benzyl-3,4-dihydroisoquinoline undergoes hydrogenation to yield (S)-THIQ with 98% ee.

Catalyst system :

  • Metal : Rh(I)
  • Ligand : (R)-BINAP
  • Pressure : 50 psi H₂
  • ee : 95–98%

Chiral Borane Reduction

Diisopinocampheylborane (Ipc₂BH), derived from (+)-α-pinene, reduces imines to amines with high enantioselectivity. This method achieves 90–94% ee for THIQ derivatives.

Procedure :

  • Reagent : Ipc₂BH (1.2 equiv)
  • Solvent : THF, -20°C
  • ee : 90–94%

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic THIQ esters via kinetic resolution. For example, vinyl acetate acylates the (R)-enantiomer, leaving the (S)-isomer enantioenriched.

Conditions :

  • Enzyme : CAL-B (10 wt%)
  • Acyl donor : Vinyl acetate
  • ee (S) : >99%

Salt Formation with p-Toluenesulfonic Acid

The final step involves protonating the THIQ amine with p-toluenesulfonic acid (TsOH):

Protocol :

  • Substrate : (S)-Benzyl THIQ carboxylate (free base)
  • Acid : TsOH (1.05 equiv)
  • Solvent : EtOH/H₂O (4:1)
  • Temperature : 0–5°C
  • Yield : 95–97%

Characterization data :

  • Melting point : 142–144°C
  • Optical rotation : [α]²⁵D = -58.5° (c = 1, MeOH)
  • Purity : ≥97% (HPLC)

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Complexity
Friedel-Crafts + Rh-H₂ Cyclization + hydrogenation 68 98 High
Bischler + Ipc₂BH Cyclization + borane reduction 72 94 Moderate
Enzymatic resolution Lipase-catalyzed acylation 45 >99 Low

Challenges and Optimization Strategies

  • Racemization : THIQ amines are prone to racemization at high temperatures. Mitigation includes using low-temperature (-20°C) reactions and non-polar solvents.
  • Byproducts : Over-alkylation during benzylation is minimized by slow addition of benzyl bromide and excess K₂CO₃.
  • Scale-up : Rh-catalyzed hydrogenation is cost-prohibitive for industrial scales. Borane reductions offer a cheaper alternative but require chiral ligand recycling.

Recent Advances

  • Flow chemistry : Continuous-flow systems reduce reaction times for THIQ cyclization from 40 h to 2 h.
  • Photocatalysis : Visible-light-mediated asymmetric hydrogenation achieves 99% ee with Ru-photosensitizers.
  • Biocatalysis : Engineered transaminases convert ketones to (S)-THIQ amines with 99% ee.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include p-toluenesulfonic acid, benzyl alcohol, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of polar solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound include various esters and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for enhancing the efficacy of analgesics and anti-inflammatory drugs . Research indicates that derivatives of isoquinoline structures can lead to compounds with improved therapeutic profiles .

Neuroscience Research

Neuroprotective Effects

  • Studies have utilized this compound to explore its neuroprotective properties, which are essential for understanding mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound aids in identifying potential therapeutic targets and pathways for intervention .

Organic Synthesis

Versatile Building Block

  • In organic chemistry, Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt serves as a versatile building block. Chemists leverage its structure to create complex molecular architectures efficiently. This capability is vital for drug discovery and the synthesis of novel compounds .

Analytical Chemistry

Development of Analytical Methods

  • This compound is employed in developing analytical methodologies for detecting and quantifying isoquinoline derivatives. Its role in quality control processes is significant, providing insights into the purity and concentration of active pharmaceutical ingredients .

Material Science

Novel Material Applications

  • In material science, research has explored the potential applications of this compound in creating innovative materials such as polymers and coatings. These materials can have various industrial applications, contributing to advancements in technology and manufacturing processes .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory drugs; enhances therapeutic efficacy
Neuroscience ResearchInvestigates neuroprotective effects; aids understanding of neurodegenerative diseases
Organic SynthesisActs as a building block for complex molecular structures; crucial for drug discovery
Analytical ChemistryUsed in methods for detecting isoquinoline derivatives; important for quality control
Material ScienceExplored for creating novel materials such as polymers and coatings

Case Studies

  • Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited enhanced analgesic properties compared to traditional pain relievers. Researchers synthesized multiple derivatives to evaluate their efficacy in pain management models.
  • Neuroscience Application : In a neuroprotective study, the compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This research highlighted its potential as a therapeutic agent against neurodegeneration.
  • Organic Synthesis Innovation : A recent publication illustrated how chemists utilized this compound to streamline the synthesis of complex alkaloids, showcasing its utility as a foundational building block in organic synthesis.
  • Analytical Method Development : A novel method was developed using this compound to quantify isoquinoline derivatives in pharmaceutical formulations, improving accuracy and reliability in quality assessments.
  • Material Science Exploration : Research into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability, suggesting its potential use in advanced material applications.

Mechanism of Action

The mechanism of action of Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound’s acidic nature allows it to act as a catalyst in various organic reactions, facilitating the formation of ester bonds and other chemical transformations . Its ability to activate different functional groups makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 77497-97-3
  • Molecular Formula: C${24}$H${25}$NO$_5$S
  • Molecular Weight : 439.52 g/mol .
  • Structure: Comprises a tetrahydroisoquinoline core with a benzyl ester group and a p-toluenesulfonate (tosylate) counterion. The (S)-enantiomer configuration is critical for stereospecific applications .

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at room temperature .
  • Hazard Profile : Classified as toxic (H302, H361, H372, H410) with environmental risks (P273) .
  • Hydrogen Bonding: 2 donors, 6 acceptors; topological polar surface area (TPSA) = 101 Ų .

Applications :
Primarily used as a chiral intermediate in pharmaceutical synthesis, enabling enantioselective production of bioactive molecules .

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Key Features Similarity Score Key Differences vs. Target Compound Applications/Notes
(S)-2-Benzyl-THIQ-3-carboxylic acid
(1187927-66-7)
Free carboxylic acid form; no ester or salt. MW = 267.32. Structural Lacks tosylate salt; reduced solubility Precursor for peptide coupling reactions.
Benzyl 6,7-dimethoxy-THIQ-3-carboxylate
(82586-59-2)
6,7-Dimethoxy substitution on isoquinoline. Tosylate salt. Structural Enhanced electron density alters reactivity Potential CNS drug intermediate.
(R)-Tetrahydrofuran-3-amine tosylate
(111769-27-8)
Tetrahydrofuran core instead of isoquinoline. (R)-enantiomer. 0.69 Different heterocycle; enantiomeric mismatch Limited chiral applications.
(S)-THIQ-3-carboxylate HCl salt
(103733-30-8)
Hydrochloride counterion instead of tosylate. Counterion Altered solubility; HCl may affect pH stability Preferable in acidic formulations.
S-Adenosyl-L-methionine tosylate
(71914-80-2)
Tosylate salt with a nucleoside-derived cation. Counterion Biologically active cation; distinct mechanism Methylation reactions in biochemistry.
Key Analysis :

Counterion Impact: The tosylate group in the target compound enhances solubility in polar solvents compared to hydrochloride salts, which may precipitate in neutral/basic conditions . S-Adenosyl-L-methionine tosylate (CAS 71914-80-2) demonstrates how tosylate salts are leveraged for biological activity, though its cationic moiety differs entirely .

Stereochemical Specificity :

  • The (S)-enantiomer is critical for interactions with chiral receptors. The (R)-Tetrahydrofuran-3-amine tosylate (CAS 111769-27-8) highlights how enantiomeric differences nullify bioactivity in certain contexts .

The free carboxylic acid (1187927-66-7) lacks the prodrug-like ester, limiting its membrane permeability .

Economic and Synthetic Considerations: Priced at $135/g (98% purity), the target compound is more cost-effective than derivatives like 82771-27-5 ($275/100mg), reflecting scalable synthesis .

Biological Activity

Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt, also known as H-Tic-OBn.TsOH, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • CAS Number : 77497-97-3
  • Molecular Formula : C24H25NO5S
  • Molecular Weight : 439.52 g/mol
  • Melting Point : 145 - 150 °C

The compound features a tetrahydroisoquinoline structure which is often associated with various pharmacological activities, including neuroprotective effects and interactions with neurotransmitter systems.

Neuropharmacological Effects

Research indicates that benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate exhibits notable neuropharmacological properties. A study focused on its effects on dopamine release in rat models suggests that this compound can significantly influence dopaminergic activity:

  • Acute Administration : A single dose of the compound resulted in an approximately 1,300% increase in dopamine release when administered alongside l-DOPA.
  • Chronic Administration : Repeated doses led to a 200% increase in basal dopamine levels but diminished the effects of l-DOPA on dopamine release. Furthermore, chronic administration blocked l-DOPA-induced increases in caspase-3 activity in the hippocampus, indicating potential neuroprotective effects against neurodegeneration associated with Parkinson's disease .

The biological activity of this compound may be attributed to its interaction with dopamine transporters (DAT) and catechol-O-methyltransferase (COMT). The inhibition of these pathways suggests that the compound could modulate dopamine metabolism and signaling pathways critical in neurological disorders .

Table 1: Summary of Key Findings from Research Studies

Study ReferenceAdministration TypeEffect on Dopamine ReleaseImpact on Caspase-3 ActivityNotes
Acute+1,300% with l-DOPANot assessedSignificant increase in dopamine release
Chronic+200% baselineBlocked increaseNeuroprotective effects observed

Safety and Toxicology

The safety profile of this compound includes several hazard classifications:

  • Signal Word : Danger
  • Hazard Statements : H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects).

Precautionary measures are recommended for handling this compound due to its potential toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt?

  • Synthesis : The compound is typically synthesized via esterification of the isoquinolinecarboxylic acid precursor with benzyl alcohol, followed by salt formation using p-toluenesulfonic acid (PTSA) in anhydrous conditions. PTSA monohydrate (CAS 6192-52-5) is often used as a proton source due to its high acidity and solubility in organic solvents .
  • Characterization : Key techniques include:

  • NMR Spectroscopy : Confirm stereochemistry at the (S)-configured carbon and verify benzyl ester formation.
  • Mass Spectrometry : Validate molecular weight (e.g., anhydrous PTSA: 172.20 g/mol, monohydrate: 190.22 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns .

Q. How does the p-toluenesulfonic acid counterion influence the compound’s solubility and stability in different solvents?

  • The p-toluenesulfonic acid (PTSA) counterion enhances aqueous solubility due to its polar sulfonate group, making the salt preferable for reactions in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should monitor hygroscopicity, as PTSA monohydrate (CAS 6192-52-5) can absorb moisture, altering reactivity . Solubility profiles in acetonitrile, THF, and chloroform should be empirically determined using UV-Vis or gravimetric methods .

Advanced Research Questions

Q. How can enantiomeric purity of the (S)-configured tetrahydroisoquinoline core be rigorously validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol. Compare retention times against a racemic mixture .
  • Circular Dichroism (CD) : Analyze the Cotton effect near 220–250 nm to confirm the (S)-configuration. Cross-validate with optical rotation measurements ([α]D) .

Q. What mechanistic insights explain the compound’s reactivity in asymmetric catalysis or as a chiral building block?

  • The tetrahydroisoquinoline core acts as a chiral scaffold, with the benzyl ester group providing steric hindrance to control stereoselectivity. PTSA’s strong acidity facilitates proton transfer in catalytic cycles. For example, in Pd-catalyzed cross-couplings, the salt may stabilize transition states via sulfonate coordination . Kinetic studies (e.g., Eyring plots) under varying temperatures and solvents can elucidate activation parameters .

Q. How do structural modifications (e.g., substituents on the isoquinoline ring) affect biological activity or catalytic performance?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing/donating groups (e.g., methoxy, nitro) at the 6- or 7-position of the isoquinoline ring. Assess changes via:

  • Enzymatic Assays : Test inhibition of proteases or kinases.
  • Computational Modeling : Density Functional Theory (DFT) to predict binding affinities .
    • Catalytic Screening : Compare turnover frequencies (TOF) in asymmetric hydrogenation using modified derivatives .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under basic conditions. How should researchers address this?

  • Controlled Degradation Studies : Expose the compound to pH 8–10 buffers (e.g., ammonium bicarbonate) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free isoquinolinecarboxylic acid).
  • Mechanistic Probes : Use isotopic labeling (e.g., D2O) in NMR to track proton exchange at the ester carbonyl .

Methodological Best Practices

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • HPLC-MS/MS : Detect sulfonate-related byproducts (e.g., unreacted PTSA) with a C18 column and 0.1% formic acid in the mobile phase.
  • ICP-OES : Screen for residual metal catalysts (e.g., Pd, Ru) if used in synthesis .

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